molecular formula C27H24O7 B12578111 Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1) CAS No. 189247-14-1

Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1)

Cat. No.: B12578111
CAS No.: 189247-14-1
M. Wt: 460.5 g/mol
InChI Key: RRIHHDQLMIFGAD-UHFFFAOYSA-N
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Description

Benzoic acid–5-(benzyloxy)benzene-1,3-diol (2/1) is a complex organic compound that combines the properties of benzoic acid and benzyloxybenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid–5-(benzyloxy)benzene-1,3-diol typically involves the reaction of benzoic acid with 5-(benzyloxy)benzene-1,3-diol. The process may include steps such as esterification, reduction, and purification to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts like cobalt or manganese naphthenates can enhance the reaction efficiency. The process may also include steps like crystallization and filtration to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–5-(benzyloxy)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and aromatic positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Cobalt or manganese naphthenates for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce various alcohols and hydrocarbons .

Scientific Research Applications

Benzoic acid–5-(benzyloxy)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid–5-(benzyloxy)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    5-(Benzyloxy)benzene-1,3-diol: A compound with potential antioxidant and anti-inflammatory activities.

Uniqueness

Benzoic acid–5-(benzyloxy)benzene-1,3-diol is unique due to its combined properties of benzoic acid and benzyloxybenzene, making it a versatile compound with diverse applications. Its unique structure allows it to participate in various chemical reactions and exhibit distinct biological activities .

Properties

CAS No.

189247-14-1

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

benzoic acid;5-phenylmethoxybenzene-1,3-diol

InChI

InChI=1S/C13H12O3.2C7H6O2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-8,14-15H,9H2;2*1-5H,(H,8,9)

InChI Key

RRIHHDQLMIFGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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